Propyl N-(2-{[(4-chlorophenyl)(hydroxy)carbamoyl]oxy}ethyl)carbamate
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Overview
Description
Propyl N-(2-{[(4-chlorophenyl)(hydroxy)carbamoyl]oxy}ethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a propyl group, a chlorophenyl group, and a hydroxycarbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl N-(2-{[(4-chlorophenyl)(hydroxy)carbamoyl]oxy}ethyl)carbamate typically involves the reaction of propyl carbamate with 4-chlorophenyl isocyanate in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the carbamate nitrogen on the isocyanate carbon, followed by the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Propyl N-(2-{[(4-chlorophenyl)(hydroxy)carbamoyl]oxy}ethyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate moiety can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Propyl N-(2-{[(4-chlorophenyl)(hydroxy)carbamoyl]oxy}ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propyl N-(2-{[(4-chlorophenyl)(hydroxy)carbamoyl]oxy}ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxycarbamoyl moiety can form hydrogen bonds with target proteins, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the observed biological effects.
Comparison with Similar Compounds
Propyl N-(2-{[(4-chlorophenyl)(hydroxy)carbamoyl]oxy}ethyl)carbamate can be compared with other carbamate derivatives, such as:
- Methyl N-(2-{[(4-chlorophenyl)(hydroxy)carbamoyl]oxy}ethyl)carbamate
- Ethyl N-(2-{[(4-chlorophenyl)(hydroxy)carbamoyl]oxy}ethyl)carbamate
- Butyl N-(2-{[(4-chlorophenyl)(hydroxy)carbamoyl]oxy}ethyl)carbamate
The uniqueness of this compound lies in its specific propyl group, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group also contributes to its distinct properties compared to other carbamate derivatives.
Properties
IUPAC Name |
2-(propoxycarbonylamino)ethyl N-(4-chlorophenyl)-N-hydroxycarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O5/c1-2-8-20-12(17)15-7-9-21-13(18)16(19)11-5-3-10(14)4-6-11/h3-6,19H,2,7-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIAYSXRMXCSNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NCCOC(=O)N(C1=CC=C(C=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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